molecular formula C9H8N2O3S B14302780 2-(4-Nitrophenyl)-1,3-thiazolidin-4-one CAS No. 114371-90-3

2-(4-Nitrophenyl)-1,3-thiazolidin-4-one

Cat. No.: B14302780
CAS No.: 114371-90-3
M. Wt: 224.24 g/mol
InChI Key: OQEWLSXSJMIMOM-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-1,3-thiazolidin-4-one is an organic compound that belongs to the thiazolidinone family. This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, attached to a 4-nitrophenyl group. The presence of the nitro group on the phenyl ring imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)-1,3-thiazolidin-4-one typically involves the reaction of 4-nitrobenzaldehyde with cysteine or its derivatives under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidinone ring. The general reaction scheme is as follows:

    Formation of Schiff Base:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Nitrophenyl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the nitro-substituted phenyl ring.

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed:

    Reduction: 2-(4-Aminophenyl)-1,3-thiazolidin-4-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones of the thiazolidine ring.

Scientific Research Applications

2-(4-Nitrophenyl)-1,3-thiazolidin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-1,3-thiazolidin-4-one is primarily attributed to its ability to interact with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that can interact with proteins and nucleic acids, leading to various biological effects. The thiazolidine ring can also participate in hydrogen bonding and other interactions with molecular targets, influencing the compound’s activity.

Comparison with Similar Compounds

    2-(4-Nitrophenyl)-1,3-thiazolidin-2-one: Similar structure but with a different position of the thiazolidine ring.

    4-Nitrophenylthiazole: Contains a thiazole ring instead of a thiazolidine ring.

    4-Nitrophenylthiomorpholine: Contains a thiomorpholine ring instead of a thiazolidine ring.

Uniqueness: 2-(4-Nitrophenyl)-1,3-thiazolidin-4-one is unique due to the specific positioning of the nitro group and the thiazolidine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

114371-90-3

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

2-(4-nitrophenyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C9H8N2O3S/c12-8-5-15-9(10-8)6-1-3-7(4-2-6)11(13)14/h1-4,9H,5H2,(H,10,12)

InChI Key

OQEWLSXSJMIMOM-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(S1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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